Technical Whitepaper: 2-(Trifluoromethyl)azepane Hydrochloride in Medicinal Chemistry
Technical Whitepaper: 2-(Trifluoromethyl)azepane Hydrochloride in Medicinal Chemistry
The following is an in-depth technical guide on 2-(Trifluoromethyl)azepane hydrochloride, designed for researchers and drug development professionals.
[1]
Executive Summary
2-(Trifluoromethyl)azepane hydrochloride (CAS: 1227494-16-7 ) represents a specialized class of fluorinated saturated heterocycles used as high-value building blocks in modern drug discovery.[1] Unlike the common piperidine or pyrrolidine analogs, the azepane (homopiperidine) ring offers a unique seven-membered topology that allows for exploring novel chemical space.[1] The strategic introduction of the trifluoromethyl (-CF₃) group at the
This guide details the structural characteristics, validated synthetic routes, physicochemical properties, and medicinal chemistry applications of this scaffold.[1]
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | 2-(Trifluoromethyl)azepane hydrochloride |
| Common Name | |
| CAS Number | 1227494-16-7 |
| Molecular Formula | C |
| Molecular Weight | 203.63 g/mol (Salt); 167.17 g/mol (Free Base) |
| Chirality | Contains one chiral center at C2.[1] Available as racemate or enantiopure ( |
| Physical State | White to off-white solid (hygroscopic).[2] |
Structural Analysis
The azepane ring is inherently flexible, existing in a dynamic equilibrium between twist-chair and twist-boat conformations.[1] The introduction of a bulky, electron-withdrawing -CF₃ group at the C2 position creates a "stereoelectronic anchor."[1]
-
Electronic Effect: The strong inductive effect (-I) of the fluorine atoms pulls electron density away from the nitrogen lone pair, significantly reducing basicity.[1]
-
Steric/Conformational Effect: To minimize 1,2-allylic strain (A-strain) and gauche interactions, the -CF₃ group typically adopts a pseudo-equatorial position, locking the ring into a preferred conformation.[1] This "rigidification" is critical for reducing the entropic penalty of ligand binding.[1]
Synthesis & Manufacturing
The synthesis of 2-(trifluoromethyl)azepane is non-trivial due to the difficulty of forming seven-membered rings with electron-withdrawing substituents.[1] The most authoritative and scalable route, developed by Rioton, Masson, and Cossy (2018) , utilizes a ring-expansion strategy starting from chiral proline derivatives or trifluoromethylated aziridines.[1]
Core Synthetic Pathway: Azetidinium Ring Expansion
This method is preferred for its ability to transfer chirality from the starting material to the final azepane product with high enantiomeric excess (ee).[1]
Step-by-Step Protocol (Rioton Route)
-
Precursor Preparation:
-
Formation of Bicyclic Azetidinium Intermediate:
-
Regioselective Ring Expansion:
-
Nucleophilic attack on the azetidinium ion drives the expansion.[1] The presence of the -CF₃ group directs the nucleophile to the less hindered/electronically favorable carbon, resulting in the seven-membered azepane ring.[1]
-
Reagents: Nucleophiles can vary, but for the core scaffold, hydride sources or specific carbon nucleophiles are used.[1]
-
Conditions: Typically performed in polar aprotic solvents (CH₃CN or DMF) at elevated temperatures (60–80 °C).[1]
-
-
Deprotection & Salt Formation:
Synthesis Logic Diagram
The following diagram illustrates the logical flow of the ring-expansion synthesis.
Caption: Synthetic workflow for 2-(trifluoromethyl)azepane via the Rioton-Masson azetidinium ring-expansion strategy.
Physicochemical Properties[1][3][4][5][6][7][8][9][10]
The incorporation of the -CF₃ group drastically alters the properties of the azepane ring compared to the non-fluorinated parent (azepane).[1]
| Property | Azepane (Parent) | 2-(CF | Impact in Drug Design |
| pK | ~11.0 | ~5.5 – 6.5 (Estimated) | Reduced Basicity: The electron-withdrawing CF₃ group lowers pK |
| LogP (Lipophilicity) | ~1.2 | ~2.0 – 2.5 | Increased Lipophilicity: Improves blood-brain barrier (BBB) penetration and hydrophobic binding interactions. |
| Metabolic Stability | Low (Susceptible to | High | Metabolic Blocking: The C-F bond prevents oxidative metabolism at the |
| Conformation | Flexible (Fluxional) | Biased/Rigid | Entropy Reduction: The CF₃ group locks the ring, reducing the entropic cost of binding to a protein target.[1] |
Medicinal Chemistry Applications
Bioisosterism and Scaffold Hopping
2-(Trifluoromethyl)azepane serves as a bioisostere for:
-
Ortho-substituted piperidines: Providing a slightly larger bite angle and different vector projection of substituents.[1]
-
Acyclic amines: Constraining the N-C bond rotation found in flexible chains.[1]
Modulation of hERG Channel Inhibition
Basic amines are often implicated in hERG channel inhibition (cardiotoxicity) due to cation-pi interactions in the channel pore.[1]
-
Strategy: Replacing a highly basic azepane or piperidine with 2-(trifluoromethyl)azepane reduces the basicity (lowering the cationic fraction at physiological pH).[1]
-
Result: This often drastically reduces hERG affinity while maintaining potency at the primary target, a proven strategy in optimizing CNS drugs.[1]
Case Study: Kinase Inhibitors
Azepane scaffolds are found in kinase inhibitors (e.g., analogs of Balanol ).[1][3] The introduction of the trifluoromethyl group at the 2-position of the azepane ring in Balanol analogs has been shown to:
-
Improve selectivity for specific PKC isozymes.
-
Enhance hydrolytic stability.[1]
Experimental Protocol: Handling & Storage
Safety Data (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety glasses.[1] The compound is hygroscopic; store under inert atmosphere (Nitrogen/Argon).[1]
Standard Coupling Procedure (Amide Bond Formation)
To use this building block in a drug discovery campaign (e.g., coupling to a carboxylic acid core):
-
Dissolution: Dissolve the carboxylic acid partner (1.0 equiv) in dry DMF or DCM.[1]
-
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes.
-
Addition: Add 2-(Trifluoromethyl)azepane hydrochloride (1.1 equiv).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.[1][4]
-
Workup: Dilute with EtOAc, wash with NaHCO₃ (sat.), water, and brine. Dry over Na₂SO₄.
-
Note: Due to the reduced basicity of the amine, stronger bases or elevated temperatures may occasionally be required compared to non-fluorinated amines.[1]
References
-
Rioton, S., Masson, G., & Cossy, J. (2018).[1][5] Access to Enantio-enriched Substituted
-Trifluoromethyl Azepanes from L-Proline. Organic Letters , 20(15), 4566–4570.[1] [1] -
Dolfen, J., et al. (2014).[1][6] Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes Starting from 1-Tosyl-2-(trifluoromethyl)aziridine. Chemistry – A European Journal , 20(34), 10650–10653.[1][6] [1]
-
Champagne, P. A., et al. (2015).[1] Conformational Analysis of Fluorinated Piperidines and Azepanes. Journal of Organic Chemistry . (Contextual grounding on fluorine conformational effects).
-
Sigma-Aldrich Product Catalog . 2-(Trifluoromethyl)azepane hydrochloride. Product No. ENA947408633.
-
PubChem Compound Summary . 2-(Trifluoromethyl)azepane hydrochloride.[1] CID 132300803.
Sources
- 1. Synthesis of 2-trifluoromethylated piperidines and azepanes – ScienceOpen [scienceopen.com]
- 2. 1-(2-Chloroethyl)azepane hydrochloride | 26487-67-2 [chemicalbook.com]
- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine [biblio.ugent.be]
